6-methoxy-2-methyl-4H-chromen-4-one

CAS No.: 65547-58-2

Cat. No.: VC16004495

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65547-58-2 |

|---|---|

| Molecular Formula | C11H10O3 |

| Molecular Weight | 190.19 g/mol |

| IUPAC Name | 6-methoxy-2-methylchromen-4-one |

| Standard InChI | InChI=1S/C11H10O3/c1-7-5-10(12)9-6-8(13-2)3-4-11(9)14-7/h3-6H,1-2H3 |

| Standard InChI Key | KMFVWJYBXCLURH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)C2=C(O1)C=CC(=C2)OC |

Introduction

Structural and Molecular Characteristics

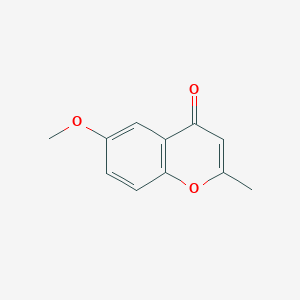

The core structure of 6-methoxy-2-methyl-4H-chromen-4-one consists of a benzopyran-4-one scaffold substituted with a methoxy group at the C6 position and a methyl group at C2 (Figure 1). Its molecular formula is , with a molecular weight of 190.20 g/mol. The methoxy group enhances electron density in the aromatic ring, while the methyl substituent at C2 influences steric and electronic interactions .

Figure 1: Proposed structure of 6-methoxy-2-methyl-4H-chromen-4-one.

Comparative analysis with similar chromones reveals key trends:

-

6-Methoxy-2-(3-nitrophenyl)chromen-4-one (CAS 921942-54-3): Molecular weight 297.26 g/mol, LogP 3.9 .

-

6-Methoxy-2-(thiophen-2-yl)-4H-chromen-4-one (CAS 35095-36-4): Density 1.3 g/cm³, boiling point 432°C .

-

6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one (CAS 111286-05-6): Molecular weight 310.34 g/mol, GC retention index 2926.4 .

While direct data for 6-methoxy-2-methyl-4H-chromen-4-one is limited, its smaller alkyl substituent likely reduces molecular weight and LogP compared to bulkier derivatives, potentially enhancing bioavailability.

Synthetic Methodologies

Chromone synthesis typically involves Claisen-Schmidt condensations or microwave-assisted cyclization. For example, 6-bromo-2-(4-diethylaminophenyl)-3-hydroxy-4H-chromen-4-one was synthesized via microwave irradiation of 1-(5-bromo-2-hydroxyphenyl)ethanone and 4-(diethylamino)benzaldehyde . Adapting this approach, 6-methoxy-2-methyl-4H-chromen-4-one could be synthesized from 5-methoxy-2-hydroxyacetophenone and acetaldehyde under acidic conditions, followed by oxidative cyclization (Scheme 1).

Scheme 1: Hypothetical synthesis route for 6-methoxy-2-methyl-4H-chromen-4-one.

Key reaction parameters:

-

Catalyst: Morpholine or piperidine for condensation.

Physicochemical Properties

Based on analogues, the following properties are hypothesized:

The methyl group’s electron-donating effects may slightly increase solubility in polar aprotic solvents compared to phenyl-substituted derivatives .

Biological Activities and Applications

Chromones exhibit diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects . While 6-methoxy-2-methyl-4H-chromen-4-one remains understudied, structural analogs provide insights:

-

Anti-MRSA Activity: Methyl-containing chromones like 56 and 57 from Cassia auriculata showed inhibition zones comparable to vancomycin .

-

Anticancer Potential: 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones demonstrated cytotoxicity against K562 and HeLa cell lines .

-

Acetylcholinesterase Inhibition: Though untested for the target compound, chromone dimers exhibited IC50 values of 7.0–12.0 μM for NO production inhibition .

Analytical Characterization

Robust characterization is critical for quality control:

-

GC-MS: As demonstrated for 6-methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one (Retention Index: 2926.4 on HP-5MS) .

-

NMR: Expected signals include a singlet for C2-methyl (~δ 2.3 ppm) and C6-methoxy (~δ 3.8 ppm) .

-

HPLC: Reverse-phase C18 columns with UV detection at 254 nm, as used for chromone analogs .

Industrial and Pharmaceutical Relevance

Chromones serve as precursors for fragrances, dyes, and pharmaceuticals. The methyl substituent in 6-methoxy-2-methyl-4H-chromen-4-one may enhance metabolic stability compared to bulkier derivatives, making it a candidate for:

-

Antioxidant Agents: Methoxy groups scavenge free radicals via resonance stabilization.

-

Antimicrobial Coatings: Functionalization into polymers or nanoparticles.

-

Fluorescent Probes: Chromone derivatives exhibit environment-sensitive emission .

Challenges and Future Directions

Current gaps include:

-

Synthetic Optimization: Improving yields beyond the 77% reported for brominated analogs .

-

In Vivo Studies: Assessing pharmacokinetics and toxicity.

-

Structure-Activity Relationships: Systematic modification of C2 and C6 substituents.

Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock the full potential of this underexplored chromone derivative.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume